N-[1-13C]Acetyl-D-glucosamine

Metabolic Flux Analysis Hexosamine Biosynthetic Pathway Isotopomer Deconvolution

N-[1-13C]Acetyl‑D‑glucosamine (CAS 478518‑87‑5) is a stable-isotope‑labeled monosaccharide derivative wherein a single ¹³C atom is incorporated at the carbonyl carbon (C‑1) of the N‑acetyl moiety. The compound possesses a molecular weight of 222.20 g·mol⁻¹ (C₇¹³CH₁₅NO₆) and is supplied as a beige powder with a melting point of 211 °C.

Molecular Formula C8H15NO6
Molecular Weight 222.2 g/mol
CAS No. 478518-87-5
Cat. No. B1380613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-13C]Acetyl-D-glucosamine
CAS478518-87-5
Molecular FormulaC8H15NO6
Molecular Weight222.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i3+1
InChIKeyOVRNDRQMDRJTHS-HQXNUNOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[1-13C]Acetyl-D-glucosamine (CAS 478518-87-5) Procurement Guide: Isotopic Purity and Single-Site Labeling Specifications


N-[1-13C]Acetyl‑D‑glucosamine (CAS 478518‑87‑5) is a stable-isotope‑labeled monosaccharide derivative wherein a single ¹³C atom is incorporated at the carbonyl carbon (C‑1) of the N‑acetyl moiety . The compound possesses a molecular weight of 222.20 g·mol⁻¹ (C₇¹³CH₁₅NO₆) and is supplied as a beige powder with a melting point of 211 °C . Its primary research utility—metabolic flux analysis, quantitative mass spectrometry, and NMR‑based structural elucidation—derives from the site‑specific ¹³C enrichment that distinguishes it from both unlabeled N‑acetyl‑D‑glucosamine (CAS 7512‑17‑6) and uniformly ¹³C‑labeled or multi‑isotope‑labeled analogs . The unlabeled parent compound is a natural amino sugar involved in glycosylation and hexosamine biosynthesis; the isotopic variant preserves identical biochemical reactivity while imparting a mass shift of +1 Da that is exploitable in tracer and internal‑standard applications .

Why Unlabeled or Uniformly Labeled N‑Acetyl‑D‑glucosamine Cannot Substitute N‑[1‑13C]Acetyl‑D‑glucosamine in Quantitative Workflows


Substituting N‑[1‑¹³C]Acetyl‑D‑glucosamine with unlabeled N‑acetyl‑D‑glucosamine (CAS 7512‑17‑6) or uniformly ¹³C‑labeled analogs (e.g., N‑acetyl‑D‑glucosamine‑¹³C₆) introduces distinct analytical liabilities that cannot be compensated by post‑acquisition correction. Unlabeled GlcNAc is indistinguishable from endogenous analyte pools, precluding its use as an internal standard in absolute quantification workflows [1]. Uniformly ¹³C‑labeled forms (¹³C₆, ¹³C₈) generate a +6 to +8 Da mass shift that overlaps with other metabolite isotopologues in complex matrices, complicating selected‑reaction‑monitoring (SRM) channel selection and increasing isotopic cross‑talk [1]. Dual‑labeled variants (¹³C,¹⁵N) provide greater mass separation but sacrifice the atom‑specific tracing capability required for positional isotopomer analysis by NMR, where the single ¹³C label at the acetyl carbonyl yields a discrete, well‑resolved resonance that enables direct quantification of acetyl‑group metabolic fate . The controlled single‑site enrichment at 99 atom% ¹³C also ensures that the isotopic impurity profile is simpler and more predictable than that of uniformly labeled materials, which accumulate statistical distributions of partially labeled species . These physicochemical differences translate directly into experimental failure modes—inaccurate calibration curves, unresolvable spectral overlap, and ambiguous flux assignments—if a generic analog is selected for procurement.

Quantitative Differentiation of N‑[1‑13C]Acetyl‑D‑glucosamine Against Closest Analogs: A Procurement-Focused Evidence Guide


Site‑Specific ¹³C Enrichment at the Acetyl Carbonyl Enables Unambiguous Acetyl‑Group Fate Tracing vs. Uniformly ¹³C‑Labeled Glucose

N‑[1‑¹³C]Acetyl‑D‑glucosamine places the ¹³C label exclusively at the carbonyl carbon of the N‑acetyl group. When used as a direct tracer—rather than relying on [U‑¹³C]‑glucose feeding to label UDP‑GlcNAc through the hexosamine biosynthetic pathway—the single‑site label simplifies isotopologue deconvolution and eliminates ambiguity in assigning ¹³C incorporation to the acetyl vs. sugar‑ring moieties [1]. In the GAIMS (Genetic Algorithm for Isotopologues in Metabolic Systems) modeling framework, UDP‑GlcNAc isotopologue data deconvoluted into acetyl, glucose, ribose, and uracil subunits required rigorous cross‑validation between FT‑ICR‑MS and high‑resolution NMR; the acetyl‑specific ¹³C resonance serves as an internal validation anchor that uniformly labeled glucose cannot provide [1].

Metabolic Flux Analysis Hexosamine Biosynthetic Pathway Isotopomer Deconvolution

99 atom% ¹³C Isotopic Enrichment: Superior Labeling Fidelity vs. 95% Enrichment in ¹³C₆‑Labeled Analogs

N‑[1‑¹³C]Acetyl‑D‑glucosamine is specified at 99 atom% ¹³C isotopic enrichment . By comparison, N‑acetyl‑D‑glucosamine‑¹³C₆ is typically supplied at 95% enrichment . The 4‑percentage‑point higher enrichment of the single‑site compound translates to a significantly lower fraction of unlabeled (M+0) species in the product: approximately 1% vs. 5%. In isotope‑dilution mass spectrometry (IDMS) assays, this reduces the blank‑level contribution of the internal standard to the unlabeled analyte channel, improving the lower limit of quantification (LLOQ) and calibration‑curve linearity at low analyte concentrations.

Quantitative Mass Spectrometry Isotopic Dilution Internal Standard Calibration

Chemical Purity of 99.90% by HPLC: Reduced Impurity Interference vs. Standard ≥98% Purity Grade Analogs

MedChemExpress supplies N‑[1‑¹³C]Acetyl‑D‑glucosamine (Cat. HY‑A0132S2) at 99.90% purity as determined by HPLC . Unlabeled N‑acetyl‑D‑glucosamine (CAS 7512‑17‑6) is routinely specified at ≥98% purity from multiple suppliers (TCI, AKSci, Cayman Chemical) . The 1.9‑percentage‑point purity advantage corresponds to a 20‑fold reduction in total impurity burden (0.10% vs. 2.0% maximum). In chromatographic co‑elution scenarios, this higher purity minimizes ghost peaks and baseline disturbances that can compromise automated peak integration in high‑throughput metabolomics pipelines.

Analytical Reference Standard Chromatographic Purity Procurement Specification

Validated Internal Standard for Absolute Quantification of N‑Acetylglucosamine in Biotechnological Matrices via GC‑MS/MS

A GC‑MS/MS and GC‑TOFMS method employing ¹³C‑labeled N‑acetylglucosamine as an internal standard was developed and validated for the selective quantification of N‑acetylglucosamine in Penicillium chrysogenum cultivation samples [1]. The ¹³C‑labeled internal standard corrects for systematic errors introduced by incomplete derivatization (ethoximation + trimethylsilylation) and matrix‑dependent ionization suppression. Both tandem and TOF mass spectrometric platforms achieved limits of detection in the lower femtomol range, with excellent inter‑platform agreement [1]. Unlabeled GlcNAc cannot serve this function because it co‑elutes with and is spectrally identical to the endogenous analyte.

Absolute Quantification GC‑MS/MS Internal Standard Biotechnological Cell Samples

Site‑Specific ¹³C‑1 Labeling Resolves Anomeric Configurations in Solid‑State NMR of Amino Sugars

Specifically ¹³C₁/¹⁵N spin‑pair‑labeled N‑acetyl‑glucosamine enabled 2D ¹³C/¹⁵N heteronuclear correlation solid‑state NMR to resolve the ¹⁵N resonances of α‑ and β‑anomers, a distinction critical for structural studies of glycosaminoglycans and peptidoglycans [1]. The single ¹³C label at the anomeric (C‑1) position provides a discrete spectroscopic handle whose J‑coupling constants (¹JCH, ²JCC) have been measured and computationally validated by DFT methods . Uniformly ¹³C‑labeled GlcNAc produces crowded 1D spectra with extensive homonuclear ¹³C‑¹³C J‑coupling that obscures anomeric assignments.

Solid‑State NMR Anomeric Effect Glycosaminoglycan Structure Spin‑Pair Labeling

Optimal Application Scenarios for N‑[1‑13C]Acetyl‑D‑glucosamine Based on Quantitative Differentiation Evidence


Acetyl‑Moiety‑Specific Metabolic Flux Analysis in the Hexosamine Biosynthetic Pathway

Investigators quantifying carbon flux specifically through the N‑acetyl moiety of UDP‑GlcNAc—as opposed to total hexosamine pathway flux—should employ N‑[1‑¹³C]Acetyl‑D‑glucosamine as a direct tracer. The site‑specific label enables the acetyl‑group contribution to be measured without the computational deconvolution required when using [U‑¹³C]‑glucose, which labels all UDP‑GlcNAc subunits simultaneously [1]. This application is particularly relevant in cancer metabolism studies where differential acetyl‑CoA utilization vs. de novo glucose carbon incorporation must be distinguished.

Certified Internal Standard for Regulated Absolute Quantification of N‑Acetylglucosamine in Biopharmaceutical Matrices

For GLP‑ or GMP‑adjacent bioanalytical workflows requiring absolute quantification of endogenous N‑acetylglucosamine (e.g., in CHO cell culture media monitoring or glycosylation feedstock analysis), N‑[1‑¹³C]Acetyl‑D‑glucosamine at 99.90% chemical purity and 99 atom% ¹³C enrichment meets the dual requirements of a certified reference standard . Its +1 Da mass shift relative to the unlabeled analyte provides sufficient separation for SRM‑based quantitation without the isotopic cross‑talk complications inherent to +6 Da (¹³C₆) or +8 Da (¹³C₈) labeled analogs [1].

Solid‑State NMR Structural Elucidation of Glycosaminoglycans and Peptidoglycan Architecture

Structural biology groups investigating the anomeric configuration and hydrogen‑bonding networks of N‑acetyl‑containing polysaccharides should select the ¹³C‑1 specifically labeled compound for solid‑state MAS NMR studies. The discrete ¹³C resonance at the anomeric position, free of homonuclear ¹³C‑¹³C J‑coupling, enables measurement of ¹JCH and ²JCC values that report on the anomeric effect and ring conformation . Uniformly labeled preparations are counter‑indicated due to extensive spectral congestion.

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